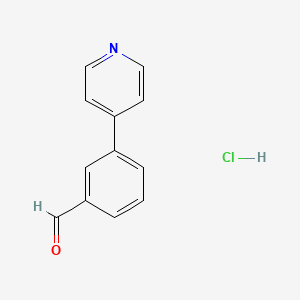

3-(Pyridin-4-yl)benzaldehyde hydrochloride

描述

3-(Pyridin-4-yl)benzaldehyde hydrochloride (CAS: 208190-04-9) is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a pyridin-4-yl group at the 3-position, followed by hydrochloric acid salt formation. This compound is characterized by its dual functionality: the aldehyde group provides electrophilic reactivity for condensation or nucleophilic addition reactions, while the pyridine moiety enhances solubility in polar solvents and enables coordination chemistry . It is commonly employed as a precursor in pharmaceutical intermediates and metal-organic frameworks (MOFs) due to its ability to act as a ligand for transition metals .

Structure

2D Structure

属性

IUPAC Name |

3-pyridin-4-ylbenzaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO.ClH/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11;/h1-9H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYGYXAJTSKBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=NC=C2)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Route

The primary and most straightforward preparation method for 3-(Pyridin-4-yl)benzaldehyde hydrochloride involves the reaction of 3-(Pyridin-4-yl)benzaldehyde with hydrochloric acid to form the hydrochloride salt. This reaction is typically conducted under mild conditions, often at room temperature or slightly elevated temperatures, to facilitate salt formation without decomposing the aldehyde functionality.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 3-(Pyridin-4-yl)benzaldehyde | Starting material |

| 2 | Hydrochloric acid (HCl) | Acid for salt formation |

| 3 | Room temperature or slightly elevated temp. | Reaction conditions |

| 4 | Purification: recrystallization or chromatography | To obtain pure hydrochloride salt |

This method is widely used both in laboratory-scale and industrial-scale synthesis due to its simplicity and efficiency. The hydrochloride salt form improves the compound's stability and handling properties compared to the free base.

Detailed Reaction Conditions and Optimization

- Reaction Medium: The reaction is typically performed in a suitable solvent such as methanol or ethanol, which dissolves both the aldehyde and hydrochloric acid and facilitates salt formation.

- Temperature Control: Maintaining room temperature or mild heating (up to 40–50 °C) helps in achieving complete conversion while minimizing side reactions.

- Purification: Post-reaction, the crude product is purified by recrystallization from solvents like ethanol or by chromatographic techniques to ensure high purity, which is essential for pharmaceutical applications.

Comparative Table of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Acid-Base Reaction | 3-(Pyridin-4-yl)benzaldehyde + HCl | Room temperature or mild heating | Simple, high yield, scalable | Limited to salt formation only |

| Catalyst-Assisted Condensation | Aldehydes + Pyridine derivatives + Fe3O4 catalyst | Solvent-free, 100 °C, short time | Clean reaction, recyclable catalyst | Requires catalyst development |

| Pd-Catalyzed Cross-Coupling | Pyridinyl halides + benzaldehyde derivatives | Toluene, 110 °C, Pd catalyst | Versatile, allows substitution | Requires expensive catalysts |

Research Findings and Notes

- The hydrochloride salt form of 3-(Pyridin-4-yl)benzaldehyde improves solubility and stability, which is beneficial for its role as an intermediate in drug synthesis and biochemical assays.

- Industrial production optimizes reaction parameters such as acid concentration, reaction time, and purification methods to maximize yield and purity.

- Emerging catalytic methods in pyridine chemistry offer potential for more sustainable and efficient syntheses but require further adaptation and validation for this specific compound.

化学反应分析

Types of Reactions

3-(Pyridin-4-yl)benzaldehyde hydrochloride can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products

Oxidation: 3-(Pyridin-4-yl)benzoic acid.

Reduction: 3-(Pyridin-4-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Pharmaceutical Applications

Key Intermediate in Drug Synthesis:

3-(Pyridin-4-yl)benzaldehyde hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It has shown potential in developing drugs targeting neurological disorders, showcasing its relevance in medicinal chemistry .

Biochemical Research:

The compound is employed in studies involving enzyme interactions and as a ligand in biochemical assays. Its ability to modulate enzyme activity makes it a critical component in drug discovery and development.

Organic Electronics

Role in OLEDs and Solar Cells:

This compound is integral to the development of organic light-emitting diodes (OLEDs) and organic solar cells. Its incorporation enhances the efficiency and stability of these devices, making it a subject of interest in materials science .

Agrochemical Applications

Development of Pesticides and Herbicides:

In the agrochemical sector, this compound contributes to the formulation of effective pesticides and herbicides. Its unique properties allow for the design of compounds that can target specific agricultural challenges .

Coordination Chemistry

Study of Coordination Compounds:

The compound serves as a valuable ligand in coordination chemistry, facilitating the design of new materials with specific properties. Its multiple coordination sites enable the formation of complex structures essential for various applications in materials science .

Flavor and Fragrance Industry

Aromatic Properties:

In the flavor and fragrance industry, this compound is used for its unique aromatic properties, enhancing the appeal of various products .

Comprehensive Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Targets neurological disorders |

| Organic Electronics | Component in OLEDs and solar cells | Enhances efficiency and stability |

| Agrochemicals | Formulation of pesticides/herbicides | Addresses specific agricultural challenges |

| Coordination Chemistry | Ligand for coordination compounds | Enables design of new materials |

| Flavor & Fragrance | Ingredient in perfumes/fragrances | Provides unique aromatic properties |

Case Study 1: Pharmaceutical Development

Research has demonstrated that this compound can be synthesized into various derivatives that exhibit promising activity against specific neurological targets. In one study, derivatives were tested for their efficacy in modulating neurotransmitter systems, showing potential therapeutic benefits.

Case Study 2: Organic Electronics

In a recent project focused on OLED technology, the incorporation of this compound into device architectures resulted in improved light emission efficiency compared to traditional materials. The findings suggest that structural modifications based on this compound could lead to next-generation organic electronic devices .

Case Study 3: Coordination Chemistry

A study exploring the coordination properties of this compound revealed its effectiveness as a ligand in forming stable metal complexes. These complexes exhibited unique electronic properties beneficial for catalysis and material applications, highlighting the compound's versatility.

作用机制

The mechanism of action of 3-(Pyridin-4-yl)benzaldehyde hydrochloride depends on its specific application. In biochemical assays, it may act as a ligand binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the context of its use.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 3-(Pyridin-4-yl)benzaldehyde hydrochloride, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Key Substituents | Applications |

|---|---|---|---|---|---|---|

| This compound | 208190-04-9 | C₁₂H₁₀ClNO | 219.67 g/mol | 95% | Pyridin-4-yl (3-position), HCl salt | MOFs, pharmaceutical intermediates |

| 3-Fluoro-4-(pyridin-4-yl)benzaldehyde | 1214347-97-3 | C₁₂H₈FNO | 201.20 g/mol | 95% | Fluorine (3-position), pyridin-4-yl (4) | Catalysis, fluorophore synthesis |

| 4-Fluoro-3-(pyridin-4-yl)benzaldehyde | 1214370-63-4 | C₁₂H₈FNO | 201.20 g/mol | 95% | Fluorine (4-position), pyridin-4-yl (3) | Drug discovery, coordination polymers |

| 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride | 915923-89-6 | C₁₆H₂₂ClNO₂ | 297.82 g/mol | N/A | Propoxy-piperidine, HCl salt | Pharmaceutical intermediates |

| 3-(2-Chlorophenoxy)benzaldehyde | N/A | C₁₃H₉ClO₂ | 232.67 g/mol | 95% | 2-Chlorophenoxy (3-position) | Agrochemical synthesis |

Key Findings from Comparative Analysis

Electronic Effects of Substituents The fluorine atom in 3-Fluoro-4-(pyridin-4-yl)benzaldehyde and 4-Fluoro-3-(pyridin-4-yl)benzaldehyde introduces electron-withdrawing effects, altering reactivity in nucleophilic aromatic substitution compared to the non-fluorinated parent compound . The propoxy-piperidine substituent in 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride enhances solubility in aqueous media, making it favorable for drug formulation .

Coordination Chemistry this compound and its fluorinated analogs exhibit strong metal-binding capabilities due to the pyridine nitrogen and aldehyde oxygen. These are utilized in constructing MOFs with tunable porosity . In contrast, 3-(2-Chlorophenoxy)benzaldehyde lacks pyridine coordination sites, limiting its use in MOFs but making it suitable for agrochemical synthesis .

Pharmaceutical Relevance

- The hydrochloride salt form of 3-(Pyridin-4-yl)benzaldehyde and 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde improves bioavailability, critical for intermediates in central nervous system (CNS) drug development .

Thermal Stability

- Fluorinated derivatives (e.g., 1214347-97-3 and 1214370-63-4) show higher thermal stability (decomposition >250°C) compared to the parent compound (decomposition ~200°C), attributed to fluorine’s inductive effects .

生物活性

Overview

3-(Pyridin-4-yl)benzaldehyde hydrochloride is an organic compound characterized by the molecular formula CHClNO. This compound, a derivative of benzaldehyde, features a pyridine ring at the 4-position, which imparts unique biological and chemical properties. Its applications span various fields, including medicinal chemistry, biochemistry, and material science. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 233.67 g/mol

- Physical State : Solid at room temperature

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It acts as a ligand in biochemical assays, potentially modulating enzyme activities and influencing signaling pathways. The specific interactions can vary based on the target enzyme or receptor involved.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound:

- Antibacterial Activity : Research indicates that derivatives of pyridine compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, pyridine-based compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Compound A | 8.84 | H. pylori |

| This compound | TBD | Various bacteria |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through various pathways, including the modulation of reactive oxygen species (ROS) levels and the activation of caspases .

Case Studies and Research Findings

- Enzyme Inhibition Studies :

-

Synthesis and Evaluation :

- Researchers synthesized a series of derivatives based on this compound and evaluated their biological activities. Some derivatives exhibited enhanced potency against bacterial strains compared to the parent compound, indicating structure-activity relationships (SAR) that could guide future drug design .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(Pyridin-3-yl)benzaldehyde | Similar structure | Moderate antibacterial activity |

| 4-(Pyridin-4-yl)benzaldehyde | Similar structure | Lower cytotoxicity |

| 3-(Pyridin-2-yl)benzaldehyde | Similar structure | Effective against specific cancer cell lines |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Pyridin-4-yl)benzaldehyde hydrochloride, and how can intermediates be purified?

- Synthesis : A common approach involves coupling pyridine derivatives with benzaldehyde precursors. For example, 4-pyridinyl groups can be introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions using halogenated benzaldehydes .

- Purification : Recrystallization using polar solvents (e.g., ethanol/water mixtures) is effective for isolating intermediates. Column chromatography with silica gel and a gradient of ethyl acetate/hexane is recommended for removing unreacted starting materials .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation : Use H/C NMR to verify the pyridine and benzaldehyde moieties. For example, the aldehyde proton typically appears at ~10 ppm in H NMR .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >98% purity. Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H] at m/z 218.2) .

Q. How does solubility impact experimental design for this compound?

- Solubility Profile : The hydrochloride salt is water-soluble due to ionic interactions, but solubility in organic solvents (e.g., DMSO, methanol) varies. Pre-dissolve in water for aqueous reactions or DMSO for cell-based assays .

- Stability : Store at 2–8°C under inert gas (argon) to prevent aldehyde oxidation. Monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. What reaction mechanisms explain the reactivity of the pyridine and aldehyde functional groups?

- Pyridine Ring : The nitrogen in the pyridine ring acts as a weak base, enabling coordination with metal catalysts (e.g., Pd in cross-coupling reactions) or protonation in acidic conditions .

- Aldehyde Group : Participates in nucleophilic additions (e.g., forming Schiff bases with amines) or redox reactions (e.g., oxidation to carboxylic acid under strong oxidizing conditions) .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes or receptors (e.g., kinases or GPCRs). The aldehyde group may form hydrogen bonds with catalytic residues .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties, such as blood-brain barrier permeability, critical for CNS drug development .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Scrutiny : Compare assay conditions (e.g., pH, temperature) across studies. For example, protonation of the pyridine ring at low pH may alter binding affinity .

- Dose-Response Validation : Replicate experiments with standardized protocols (e.g., IC measurements in triplicate) and orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies optimize the compound’s stability in long-term biological studies?

- Formulation : Encapsulate in cyclodextrins or liposomes to shield the aldehyde group from hydrolysis .

- Environmental Control : Maintain pH 6–7 in buffer systems and avoid prolonged light exposure to prevent photodegradation .

Methodological Considerations

- Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst loading) and biological assay parameters (e.g., cell passage number, serum concentration) to ensure reproducibility .

- Safety Protocols : Use fume hoods for handling volatile intermediates and PPE (gloves, goggles) to mitigate irritation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。